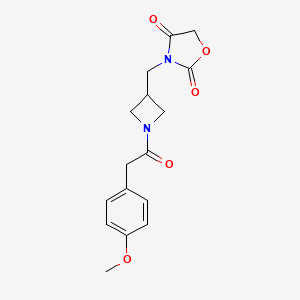

3-((1-(2-(4-Methoxyphenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

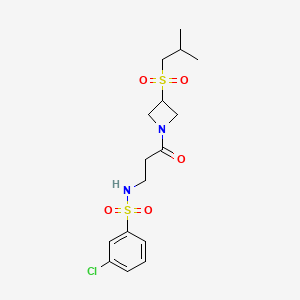

This compound is a chemical with the molecular formula C16H18N2O5. It is a derivative of azetidine, a class of compounds that have been identified as having various biological activities .

Synthesis Analysis

The synthesis of similar azetidine derivatives has been described in the literature . The process typically involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines .Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine. The presence of the -CH of the azetidine ring has been validated in synthesized derivatives at 2.85–3.25 δ ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar azetidine derivatives have been described in the literature . These reactions typically involve the use of various reagents and catalysts, such as sodium acetate and acetate (glacial) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 318.329. Other properties, such as melting point or solubility, are not mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Agricultural Fungicides

One of the primary applications of oxazolidinone derivatives, such as Famoxadone, is in the agricultural sector as fungicides. Famoxadone, a new class of oxazolidinone fungicides, exhibits excellent control of plant pathogens across various classes that infect crops like grapes, cereals, tomatoes, and potatoes. The development of these fungicides was driven by their ability to manage a broad spectrum of fungal diseases, enhancing crop yield and quality (Sternberg et al., 2001).

Synthetic Chemistry

In synthetic chemistry, oxazolidinone derivatives are utilized in various transformations and as intermediates in the synthesis of complex molecules. For example, the conversion of substituted 3-amino-oxazolidin-2,4-diones into N',N'-disubstituted alpha-hydroxyhydrazides showcases the versatility of these compounds in synthetic applications, enabling the creation of novel chemical entities with potential biological activities (Kurz & Widyan, 2005).

Antimicrobial Agents

Another significant application area is the development of new antimicrobial agents. Oxazolidinone and its derivatives have been explored for their antimicrobial properties, offering a new avenue for the treatment of various infections. Research into N/C-4 substituted azetidin-2-ones, for instance, has shown promising results in identifying new classes of antimicrobial agents with potent activity against a range of pathogens, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans (Halve, Bhadauria, & Dubey, 2007).

Antidiabetic Agents

Oxazolidinone derivatives have also been investigated for their potential antidiabetic effects. Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives, for example, have shown significant glucose- and lipid-lowering activities in diabetic animal models. These compounds work by modulating the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism, highlighting their potential as antidiabetic agents (Momose et al., 2002).

Wirkmechanismus

Target of Action

Similar compounds, such as azetidinones, have been known to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis .

Mode of Action

Based on the structure of the compound and its similarity to azetidinones, it can be inferred that it might interact with its targets (like transpeptidase enzymes) and cause changes that inhibit the synthesis of bacterial cell walls .

Biochemical Pathways

Given its potential antimicrobial activity, it can be inferred that it might interfere with the bacterial cell wall synthesis pathway, leading to the death of the bacteria .

Result of Action

Based on its potential antimicrobial activity, it can be inferred that the compound might lead to the death of bacteria by inhibiting the synthesis of their cell walls .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-22-13-4-2-11(3-5-13)6-14(19)17-7-12(8-17)9-18-15(20)10-23-16(18)21/h2-5,12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOHKTMETCFQMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)

![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)

![N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2891512.png)

![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)

![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)